Chemical Properties and Biocatalytic Significance of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)
Chemical Properties and Biocatalytic Significance of 4-[(2-Hydroxyethoxy)carbonyl]benzoate (MHET)
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Identity[1]
4-[(2-Hydroxyethoxy)carbonyl]benzoate , commonly known as Mono(2-hydroxyethyl) terephthalate (MHET) , represents a critical bifunctional intermediate bridging polymer science and biocatalysis.[1] While historically characterized as the primary degradation product of polyethylene terephthalate (PET), its unique structural motif—combining a hydrophilic hydroxyl terminus with an aromatic carboxylate—has garnered significant attention in medicinal chemistry as a tunable linker for prodrug design and as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors.
For the drug development professional, MHET serves as a model substrate for studying serine hydrolase kinetics and esterase stability, offering insights into the metabolic fate of terephthalate-based pharmacophores.
Structural Analysis
The molecule consists of a terephthalic acid core mono-esterified with ethylene glycol.[1][2]
-
Systematic Name: 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (Acid form); 4-[(2-Hydroxyethoxy)carbonyl]benzoate (Anionic form).
-
Bifunctionality:
-
Position 1 (C1): Carboxyl group (
). At physiological pH (7.4), this exists predominantly as the benzoate anion , imparting water solubility and electrostatic interaction capabilities. -
Position 4 (C4): 2-Hydroxyethyl ester.[5] This moiety mimics the ester linkages found in PET and various prodrugs, serving as the electrophilic site for hydrolytic cleavage.
-
Physicochemical Profile
The physicochemical properties of MHET are dictated by the competition between its aromatic core (hydrophobic) and its polar termini (hydrophilic).
Table 1: Physicochemical Properties of MHET
| Property | Value | Contextual Significance |
| Molecular Formula | Core scaffold for terephthalate derivatives.[7][8][9] | |
| Molecular Weight | 210.18 g/mol | Low MW fragment, suitable for fragment-based drug discovery (FBDD). |
| Melting Point | 183–186 °C | High thermal stability due to intermolecular hydrogen bonding and |
| Acidic.[8] Exists as a mono-anion in neutral biological buffers. | ||
| LogP (Octanol/Water) | ~0.6 | Moderately polar.[1] Permeable but retains sufficient water solubility for aqueous assays. |
| Solubility | DMSO, Methanol, Warm Water | The anionic form (benzoate) is highly water-soluble; the acid form requires polar organic co-solvents. |
| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors | Facilitates strong binding affinity in enzyme active sites (e.g., MHETase). |
Reactivity & Biocatalytic Kinetics
The reactivity of MHET is dominated by the susceptibility of its ester bond to nucleophilic attack. In a biological context, this hydrolysis is catalyzed by MHETase , a specific hydrolase evolved to process this intermediate efficiently.[6]
The MHETase Catalytic Mechanism
Understanding the hydrolysis of MHET is essential for designing stable ester-linked drugs. The reaction follows a canonical serine hydrolase mechanism, but with a unique "lid" domain architecture in MHETase that ensures substrate specificity.[6]
Mechanism Steps:
-
Substrate Binding: The anionic benzoate moiety of MHET anchors into the active site via salt bridges, while the aromatic ring engages in
-stacking interactions. -
Acylation: The catalytic Serine (Ser131 in I. sakaiensis MHETase) performs a nucleophilic attack on the carbonyl carbon of the ester group, forming a tetrahedral intermediate.
-
Release of Ethylene Glycol: The ester bond cleaves, releasing ethylene glycol (leaving group) and forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by a Histidine base, attacks the acyl-enzyme, releasing Terephthalic Acid (TPA) and regenerating the enzyme.[9]
Pathway Visualization
The following diagram illustrates the enzymatic cascade where MHET functions as the pivotal "bottleneck" intermediate.
Figure 1: The central role of MHET in the biocatalytic depolymerization of PET. Note the inhibitory feedback loop where accumulation of MHET suppresses the activity of the upstream enzyme, PETase.[1]
Experimental Protocols
Protocol: Enzymatic Hydrolysis Assay of MHET
Objective: To determine the kinetic parameters (
Reagents:
-
Substrate: MHET (Purified >95%), prepared as a 100 mM stock in DMSO.
-
Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.
-
Enzyme: Purified MHETase (or candidate esterase), ~100 nM final concentration.
-
Detection: HPLC (UV at 240 nm).
Workflow:
-
Preparation: Dilute MHET stock into reaction buffer to yield a concentration range of 0.1 mM to 5.0 mM. Maintain DMSO concentration <2% to avoid enzyme denaturation.
-
Initiation: Pre-incubate substrate solution at 30°C for 5 minutes. Add enzyme to initiate the reaction.
-
Sampling: At defined time points (0, 2, 5, 10, 20 min), withdraw 50 µL aliquots.
-
Quenching: Immediately mix aliquot with 50 µL of Methanol/1% Formic Acid to denature the enzyme and stop the reaction.
-
Analysis: Centrifuge samples (10,000 x g, 5 min) to remove protein precipitate. Inject supernatant into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 5% to 50% Acetonitrile in water (+0.1% TFA).
-
Detection: Monitor depletion of MHET (RT ~5.5 min) and appearance of TPA (RT ~6.8 min).
-
Self-Validating Check:
-
Control: Run a "No Enzyme" control. MHET is relatively stable at pH 7.0; significant spontaneous hydrolysis indicates buffer contamination or extreme pH.
-
Mass Balance: The molar sum of [MHET] + [TPA] should remain constant throughout the time course.
Pharmaceutical & Industrial Applications[2][3][5][10]
Bifunctional Linker in Prodrug Design
MHET's structure—an aromatic ring separating a carboxylate and a hydroxyl group—makes it an ideal "spacer" or linker in medicinal chemistry.
-
Solubility Enhancement: The benzoate moiety (anionic at physiological pH) can increase the solubility of hydrophobic drug payloads attached to the hydroxyl end.
-
Metabolic Stability: The ester linkage adjacent to the aromatic ring is generally more stable than aliphatic esters, allowing for fine-tuning of plasma half-life.
Synthetic Intermediate for DPP-4 Inhibitors
Recent medicinal chemistry campaigns have utilized terephthalate mono-esters as scaffolds for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in treating Type 2 Diabetes. The 4-[(2-hydroxyethoxy)carbonyl] motif provides a rigid spacer that can position pharmacophores into the S1/S2 pockets of the DPP-4 enzyme.
Green Chemistry & Circular Economy
MHET is the primary bottleneck in biological plastic recycling. Engineering enzymes (MHETases) that can tolerate high concentrations of MHET without substrate inhibition is a "Holy Grail" in industrial biotechnology. Researchers use MHET as a standard to screen for variants with higher
References
-
Grokipedia. (2025).[10] 2-Hydroxyethyl terephthalic acid (MHET): Chemical Properties and Role in PET Degradation.Link
-
Knott, B. C., et al. (2020).[6] Characterization and engineering of a two-enzyme system for plastics depolymerization. Proceedings of the National Academy of Sciences (PNAS). Link
-
PubChem. (2025).[7][11] Compound Summary: 4-[(2-Hydroxyethoxy)carbonyl]benzoic acid (CID 174073).[7][11] National Center for Biotechnology Information. Link
-
BOC Sciences. (2025). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Pharmaceutical Intermediates and Applications.
-
Mix-Up EU Project. (2022). Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase.Link
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- 2. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]
- 3. QM/MM Study of the Enzymatic Biodegradation Mechanism of Polyethylene Terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mix-up.eu [mix-up.eu]
- 5. 2-Hydroxyethyl Methyl Terephthalate|CAS 3645-00-9 [benchchem.com]
- 6. 6qz2 - Structure of MHETase from Ideonella sakaiensis - Summary - Protein Data Bank Japan [pdbj.org]
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